molecular formula C22H28O3 B13836959 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal

13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal

Cat. No.: B13836959
M. Wt: 340.5 g/mol
InChI Key: KJKOKGRQNPTNOE-CGXNFDGLSA-N
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Preparation Methods

The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal typically involves organic chemical reactions. One common method includes the use of halogenation and tandem reactions[3][3]][3]. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity[3][3].

Chemical Reactions Analysis

13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using reagents like halogens or nucleophiles[][3].

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols[3][3].

Mechanism of Action

The mechanism of action of 13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-one Cyclic Ethylene Acetal can be compared with other similar compounds, such as:

    13-Ethyl-3-methoxygona-2,5(10)-dien-17-one: This compound has a similar structure but differs in the position of the double bonds[][3].

    13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol: This compound has an additional hydroxyl group, which affects its chemical properties and reactivity[][3].

The uniqueness of this compound lies in its specific structure, which includes the cyclic ethylene acetal group, making it distinct from other similar compounds[3][3].

Properties

Molecular Formula

C22H28O3

Molecular Weight

340.5 g/mol

IUPAC Name

(8'R,9'S,13'S,14'S)-13'-ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene]

InChI

InChI=1S/C22H28O3/c1-3-21-10-8-18-17-7-5-16(23-2)14-15(17)4-6-19(18)20(21)9-11-22(21)24-12-13-25-22/h5,7,9,11,14,18-20H,3-4,6,8,10,12-13H2,1-2H3/t18-,19-,20+,21+/m1/s1

InChI Key

KJKOKGRQNPTNOE-CGXNFDGLSA-N

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC

Canonical SMILES

CCC12CCC3C(C1C=CC24OCCO4)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

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